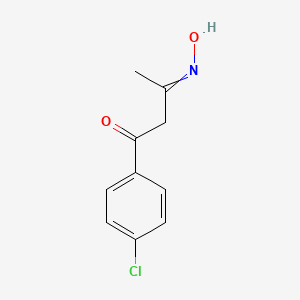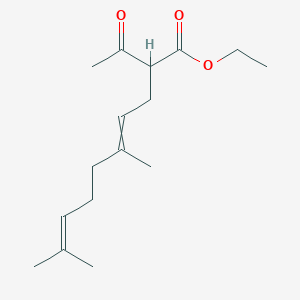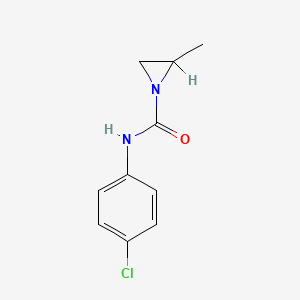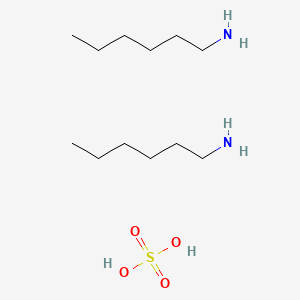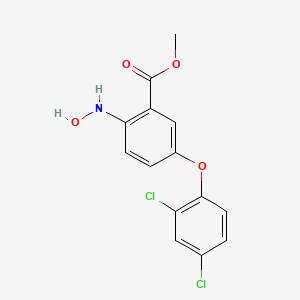
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dichlorophenoxy group, and a hydroxyamino group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with a suitable base (e.g., sodium hydroxide) to form the sodium salt, which is then reacted with methyl chloroformate to yield methyl 2,4-dichlorophenoxyacetate.
Nitration: The methyl 2,4-dichlorophenoxyacetate is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to a hydroxyamino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Esterification: Finally, the hydroxyamino compound is esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to convert the hydroxyamino group back to an amino group using reducing agents like sodium borohydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, tin(II) chloride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. The dichlorophenoxy group can interact with hydrophobic regions of proteins and membranes, altering their structure and activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a hydroxyamino group.
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar structure but with a nitro group instead of a hydroxyamino group.
Methyl 5-(2,4-dichlorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a hydroxyamino group.
Uniqueness
Methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate is unique due to the presence of both a hydroxyamino group and a dichlorophenoxy group, which confer distinct chemical and biological properties. The hydroxyamino group allows for specific interactions with biological molecules, while the dichlorophenoxy group provides stability and hydrophobic interactions.
属性
CAS 编号 |
76532-49-5 |
|---|---|
分子式 |
C14H11Cl2NO4 |
分子量 |
328.1 g/mol |
IUPAC 名称 |
methyl 5-(2,4-dichlorophenoxy)-2-(hydroxyamino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO4/c1-20-14(18)10-7-9(3-4-12(10)17-19)21-13-5-2-8(15)6-11(13)16/h2-7,17,19H,1H3 |
InChI 键 |
KELURORTRCKTHF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


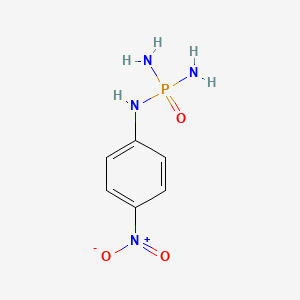
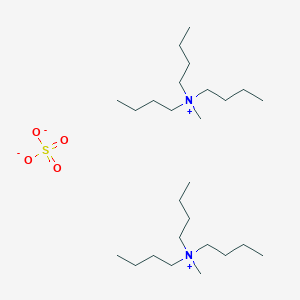
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
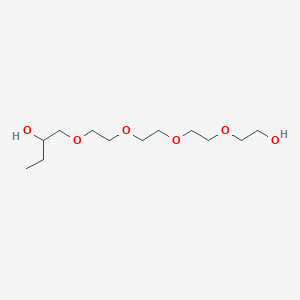

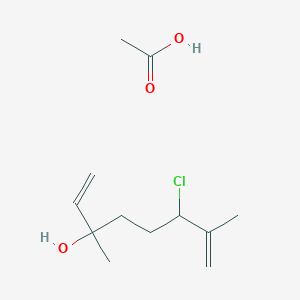
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
